molecular formula C12H15NO B15163017 4-Piperidinone, 2-methyl-6-phenyl- CAS No. 166450-04-0

4-Piperidinone, 2-methyl-6-phenyl-

Cat. No.: B15163017
CAS No.: 166450-04-0
M. Wt: 189.25 g/mol
InChI Key: LHWIOVMOEBZHCM-UHFFFAOYSA-N
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Description

4-Piperidinone, 2-methyl-6-phenyl- is a chemical compound belonging to the class of organic compounds known as piperidines. Piperidines are six-membered rings containing one nitrogen atom. This particular compound is characterized by a phenyl group attached to the sixth carbon and a methyl group attached to the second carbon of the piperidinone ring.

Synthetic Routes and Reaction Conditions:

  • Organophotocatalysed Synthesis: One-step synthesis of 2-piperidinones via organophotocatalysed [1+2+3] strategy[_{{{CITATION{{{1{Organophotocatalysed synthesis of 2-piperidinones in one step via [1â ...](https://www.nature.com/articles/s41467-023-40197-x.pdf). This method allows for the creation of diverse substituted 2-piperidinones[{{{CITATION{{{_1{Organophotocatalysed synthesis of 2-piperidinones in one step via 1â ....

  • Traditional Synthetic Routes: Involves multi-step procedures starting from simpler precursors, often requiring the modification of pre-synthesized backbones[_{{{CITATION{{{_1{Organophotocatalysed synthesis of 2-piperidinones in one step via 1â ....

Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness and efficiency. The choice of method depends on the desired purity, yield, and scalability.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert the piperidinone to its corresponding N-oxide.

  • Reduction: Reduction reactions can reduce the piperidinone ring to piperidine.

  • Substitution: Substitution reactions can occur at various positions on the ring, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • N-oxides: Resulting from oxidation reactions.

  • Piperidines: Resulting from reduction reactions.

  • Substituted Piperidinones: Resulting from substitution reactions.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex organic molecules. Biology: Investigated for potential biological activity, including antimicrobial and antifungal properties. Medicine: Studied for its potential use in drug development, particularly in the design of new pharmaceuticals. Industry: Utilized in the production of various chemical products, including agrochemicals and dyes.

Mechanism of Action

The mechanism by which 4-Piperidinone, 2-methyl-6-phenyl- exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The exact pathways involved would depend on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

  • Piperidine

  • Piperidinone

  • 2-Methylpiperidine

  • 6-Phenylpiperidinone

Uniqueness: 4-Piperidinone, 2-methyl-6-phenyl- is unique due to its specific substitution pattern, which can influence its reactivity and biological activity compared to other piperidines.

Properties

CAS No.

166450-04-0

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

2-methyl-6-phenylpiperidin-4-one

InChI

InChI=1S/C12H15NO/c1-9-7-11(14)8-12(13-9)10-5-3-2-4-6-10/h2-6,9,12-13H,7-8H2,1H3

InChI Key

LHWIOVMOEBZHCM-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)CC(N1)C2=CC=CC=C2

Origin of Product

United States

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